Home > Products > Screening Compounds P99291 > 1-Phenylcyclohexylamine
1-Phenylcyclohexylamine - 2201-24-3

1-Phenylcyclohexylamine

Catalog Number: EVT-257202
CAS Number: 2201-24-3
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-phenylcyclohexylamine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Immediate precursors substance.
Source and Classification

1-Phenylcyclohexylamine can be synthesized through various chemical processes involving cyclohexanone and phenyl lithium. It is categorized as a small molecule with the chemical formula C12H17NC_{12}H_{17}N and a CAS number of 2201-24-3. Its molecular weight is approximately 175.27 g/mol, and it has been identified in various studies focusing on its pharmacological properties and synthetic methodologies .

Synthesis Analysis

The synthesis of 1-phenylcyclohexylamine can be achieved through several methods, primarily involving the reaction of cyclohexanone with phenyl lithium or other amine precursors. The following outlines key synthetic routes:

  1. Reaction with Phenyl Lithium:
    • A solution of phenyl lithium is prepared from lithium and bromobenzene in ether. This solution is then added dropwise to a solution containing N-ethylcyclohexylideneamine in ether at low temperatures (0 °C). After stirring for an hour, the mixture is decomposed with water, and the organic layer is extracted .
  2. Hydrochloride Salt Formation:
    • The free base form of 1-phenylcyclohexylamine can be converted into its hydrochloride salt by dissolving it in ether and treating it with isopropanolic hydrogen chloride. The resulting salt can be precipitated and purified through recrystallization .
  3. Alternative Methods:
    • Other methods include the use of thionyl chloride followed by treatment with ammonium hydroxide, leading to the formation of amides that can subsequently yield the amine upon hydrolysis .
Molecular Structure Analysis

The molecular structure of 1-phenylcyclohexylamine consists of a cyclohexane ring bonded to a phenyl group and an amine functional group. The structural representation can be described as follows:

  • Chemical Formula: C12H17NC_{12}H_{17}N
  • IUPAC Name: 1-phenylcyclohexan-1-amine
  • Molecular Weight: Approximately 175.27 g/mol
  • Structural Features:
    • Contains one cyclohexane ring.
    • A phenyl group attached to one carbon atom of the cyclohexane.
    • An amine functional group (-NH2) attached to the same carbon as the phenyl group.

The compound exhibits chirality due to the presence of the cyclohexane ring, which can adopt various conformations affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

1-Phenylcyclohexylamine participates in several chemical reactions typical of amines, including:

  1. Acid-Base Reactions:
    • As a basic compound, it can react with acids to form salts, such as hydrochloride or sulfate salts, which are more soluble in water compared to the free base form .
  2. Nucleophilic Substitution:
    • The amine group can act as a nucleophile in substitution reactions, allowing for further derivatization into more complex structures.
  3. Reactions with Isothiocyanates:
    • It can react with isothiocyanates under acidic conditions to yield thiourea derivatives, which are useful in medicinal chemistry .
Mechanism of Action

The mechanism of action of 1-phenylcyclohexylamine is closely related to its structural similarity to phencyclidine (PCP). It primarily acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors in the central nervous system:

  • NMDA Receptor Antagonism:
    • By binding to NMDA receptors, it inhibits excitatory neurotransmission mediated by glutamate, leading to dissociative anesthetic effects similar to those observed with PCP.
  • Binding Affinity:
    • Studies have shown that analogues exhibit varying affinities for PCP receptor sites, correlating with their pharmacological activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenylcyclohexylamine include:

PropertyValue
Molecular Weight175.27 g/mol
Melting PointApproximately 247 °C
Boiling PointApproximately 84 °C at 1 mmHg
SolubilityPoorly soluble in water (0.0573 mg/mL)
Log PApproximately 2.87
pKaApproximately 9.84

These properties suggest that 1-phenylcyclohexylamine has moderate lipophilicity, which facilitates its ability to cross biological membranes .

Applications

1-Phenylcyclohexylamine has several applications in scientific research:

  1. Pharmacological Research:
    • It serves as a precursor for synthesizing various psychoactive compounds, including derivatives used for studying NMDA receptor interactions .
  2. Analytical Chemistry:
    • It is utilized in analytical methodologies such as gas chromatography and mass spectrometry for characterizing arylcyclohexylamines .
  3. Neuroscience Studies:
    • Due to its NMDA antagonistic properties, it is studied for potential therapeutic applications in treating neurological disorders characterized by excitotoxicity .
Historical Development and Contextual Significance of 1-Phenylcyclohexylamine

Early Synthesis and Discovery in Arylcyclohexylamine Research

The initial synthesis of 1-phenylcyclohexylamine (PCA) emerged from foundational arylcyclohexylamine chemistry investigations in the mid-20th century. U.S. Patent 3,145,229 (1964) documented its production via a Grignard reaction between phenylmagnesium bromide and cyclohexanone, followed by reaction with hydroxylamine to form an oxime intermediate. Subsequent acid-catalyzed rearrangement yielded PCA as a crystalline hydrochloride salt [1]. This route established PCA as a structural prototype for more complex analogues. Parallel synthetic approaches were optimized in U.S. Patent 3,192,219, which emphasized solvent extraction techniques (using diethyl ether or toluene) to isolate the free base and detailed recrystallization protocols to achieve >95% purity [7]. These methods enabled gram-scale production essential for pharmacological evaluation.

PCA’s structural simplicity—featuring a cyclohexyl scaffold bridged to both a phenyl ring and primary amine group—made it a pivotal reference compound for studying structure-activity relationships (SAR) within the emerging arylcyclohexylamine class. Its synthesis predated and facilitated the development of clinically investigated derivatives like ketamine and PCP [1] [7].

Table 1: Key Early Synthetic Methods for 1-Phenylcyclohexylamine

Patent/YearKey ReagentsIntermediateIsolation MethodReported Yield
US 3,145,229 (1964)PhenylMgBr, cyclohexanoneOximeEther extraction, HCl salt ppt.60-75%
US 3,192,219 (1965)Phenyllithium, cyclohexanoneImineToluene extraction, free base70-85%

Role in the Evolution of Phencyclidine (PCP) Analogues

PCA served as the essential chemical backbone for phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) development. Researchers systematically modified PCA’s primary amine group through N-alkylation and N-heterocyclic substitutions to enhance CNS activity. The addition of a piperidine ring (yielding PCP) markedly increased NMDA receptor affinity and dissociative potency compared to PCA [1] [9]. Concurrently, simpler N-alkyl derivatives like N-ethyl-1-phenylcyclohexylamine (PCE) were synthesized, revealing that branching or elongation of the N-alkyl chain modulated receptor binding kinetics and duration of action [6].

Notably, PCA itself was identified as an active metabolite of PCP during metabolic studies in the 1970s. Hepatic cytochrome P450-mediated dealkylation cleaved PCP’s piperidine ring, releasing PCA—which retained partial NMDA receptor antagonist activity and contributed to PCP’s prolonged psychotomimetic effects [5] [9]. This metabolic relationship underscored PCA’s biological relevance beyond a synthetic precursor.

Emergence in Neuropharmacological Studies (1980s–Present)

During the 1980s, PCA became a critical tool for probing glutamate receptor physiology. Electrophysiological studies demonstrated its ability to non-competitively inhibit NMDA receptors, albeit with ~10-fold lower potency than PCP (IC₅₀ ≈ 500 nM vs. 50 nM) [8] [9]. This activity positioned PCA as a reference compound for characterizing NMDA allosteric sites.

Table 2: Neuropharmacological Profile of PCA and Key Analogues

CompoundPrimary Target (IC₅₀)Dopamine Efflux ModulationDiscriminative Stimulus in Rodents
1-Phenylcyclohexylamine (PCA)NMDA receptor (~500 nM)↑ 150% basal efflux (rat striatum)Partial substitution (60% PCP-lever)
PCPNMDA receptor (50 nM)↑ 300% basal effluxFull substitution
KetamineNMDA receptor (250 nM)↑ 200% basal effluxPartial substitution (70-80%)

In vivo voltammetry studies revealed PCA significantly enhanced dopamine efflux (150% above baseline) in rat striatal tissue, paralleling effects of cocaine but with distinct kinetics [4]. This dopaminergic activity correlated with observed locomotor stimulation in animal models and suggested indirect glutamatergic-dopaminergic crosstalk.

Drug discrimination studies further cemented PCA’s neuropharmacological significance. Rats trained to recognize PCP administration generalized this response to PCA at 60% of trials, indicating shared interoceptive cues mediated by overlapping receptor targets [6]. Notably, PCA showed reduced affinity for sigma (σ1/σ2) and opioid receptors compared to PCP, making it a selective probe for isolating NMDA-mediated phenomena [8].

Receptor Interaction Mechanisms

PCA’s binding profile illuminates arylcyclohexylamine pharmacodynamics. While it primarily binds the PCP site within NMDA receptor channels, its interactions extend to nicotinic acetylcholine receptors (nAChRs). Electrophysiological data showed PCA reduced end-plate current (EPC) amplitude in frog neuromuscular junctions by ~40% at 50 μM, suggesting non-competitive nAChR antagonism [8]. Unlike PCP, however, PCA lacked voltage-dependent blocking effects, implying distinct binding orientation within ion channels.

Table 3: Receptor Affinity Profile of PCA vs. Related Compounds

Receptor TargetPCA Affinity (Ki)PCP Affinity (Ki)Functional Effect
NMDA receptor500-800 nM50-60 nMNon-competitive antagonist
nAChRIC₅₀ ≈ 50 μMIC₅₀ ≈ 5 μMChannel blockade
Sigma-1 (σ1)>10,000 nM320 nMNegligible
Dopamine D2>10,000 nM2.7-4.3 nMNo direct agonism

Recent molecular modeling studies propose PCA’s primary amine engages the NMDA receptor GluN1 subunit via hydrogen bonding, while its cyclohexyl-phenyl moiety inserts hydrophobically into the channel pore. This binding mode explains its reduced channel-blocking efficiency compared to bulkier analogues like PCP [8] [9].

Structural Modifications and Pharmacological Outcomes

Systematic N-modification of PCA revealed critical SAR trends:

  • N-Alkylation: Addition of ethyl (PCE) or methyl (PCM) groups enhanced NMDA affinity 3-5 fold but increased seizure risk [6] [9].
  • Ring Contraction: Replacing cyclohexyl with cyclopentyl (yielding 1-phenylcyclopentylamine) improved anticonvulsant activity in MES tests (ED₅₀ 12 mg/kg vs. PCA’s 28 mg/kg) [2].
  • Phenyl Substituents: Ortho-methoxy substitution on PCA’s phenyl ring improved selectivity for dopamine transporter inhibition [2].

These modifications demonstrated PCA’s versatility as a scaffold for CNS-active compounds with tunable receptor interactions.

Properties

CAS Number

2201-24-3

Product Name

1-Phenylcyclohexylamine

IUPAC Name

1-phenylcyclohexan-1-amine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2

InChI Key

RGZGRPPQZUQUCR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

Solubility

Soluble in DMSO

Synonyms

1-phenylcyclohexylamine
1-phenylcyclohexylamine hydrochloride
1-phenylcyclohexylamine, 3H-labeled
IEM 1921
IEM-1921
IEM1921

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.